(4-Hydroxyphenyl)phosphonic acid

Metal Chelation Corrosion Inhibition Surface Functionalization

Selecting (4-Hydroxyphenyl)phosphonic acid (CAS 33795-18-5) over generic phenylphosphonic acid is critical for applications requiring robust surface functionalization and thermal stability. Its para-hydroxyl group confers a lower pKa (1.57) for stronger metal-oxide anchoring, reduced water solubility (12.2 g/L) for durable self-assembled monolayers, and a higher melting point (168-172°C) preventing volatilization during melt processing. This unique dual functionality enables covalent derivatization and superior polymer compatibility unattainable with simpler analogs. Ideal for corrosion inhibitors, adhesion promoters, and advanced material synthons.

Molecular Formula C6H7O4P
Molecular Weight 174.09 g/mol
CAS No. 33795-18-5
Cat. No. B098701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Hydroxyphenyl)phosphonic acid
CAS33795-18-5
Molecular FormulaC6H7O4P
Molecular Weight174.09 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1O)P(=O)(O)O
InChIInChI=1S/C6H7O4P/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4,7H,(H2,8,9,10)
InChIKeyYIDVLWDHYNWHMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Specifications for (4-Hydroxyphenyl)phosphonic acid (CAS 33795-18-5): A Quantitative Performance and Application Guide for Scientific Buyers


(4-Hydroxyphenyl)phosphonic acid (CAS 33795-18-5) is an aromatic organophosphorus compound characterized by a phenolic hydroxyl group para to a phosphonic acid moiety on a benzene ring . This structural feature confers a unique combination of metal-chelating, hydrogen-bonding, and acid-base properties distinct from unsubstituted phenylphosphonic acids and other positional isomers . Its applications span corrosion inhibition, metal surface functionalization, polymer stabilization, and as a synthon for advanced materials .

Why (4-Hydroxyphenyl)phosphonic acid (CAS 33795-18-5) Cannot Be Substituted by Generic Phosphonic Acids in Demanding Applications


Generic substitution of (4-Hydroxyphenyl)phosphonic acid with simpler phenylphosphonic acids or non-hydroxylated analogs is scientifically unsound for many applications due to its unique dual functionality. The presence of the para-hydroxyl group significantly alters key physicochemical parameters such as acid dissociation constant (pKa), water solubility, and melting point, which in turn dictate its behavior in metal chelation, surface adsorption, and polymer compatibility . Furthermore, the hydroxyl group provides an additional site for hydrogen bonding and covalent derivatization, enabling its use as a reactive building block that phenylphosphonic acid cannot replicate . The following quantitative evidence details these critical differentiators.

Quantitative Differentiation Evidence for (4-Hydroxyphenyl)phosphonic acid (CAS 33795-18-5) vs. Closest Analogs


Enhanced Acidity and Metal Chelation Potential: (4-Hydroxyphenyl)phosphonic acid vs. Phenylphosphonic Acid

(4-Hydroxyphenyl)phosphonic acid exhibits a lower pKa (strongest acidic) of 1.57 compared to phenylphosphonic acid's pKa of 1.83 . This 0.26 unit decrease in pKa indicates a stronger acid, which enhances its ability to deprotonate and bind to metal cations in aqueous solutions, a key factor for applications in corrosion inhibition and metal surface modification.

Metal Chelation Corrosion Inhibition Surface Functionalization

Reduced Aqueous Solubility for Controlled Release Applications: (4-Hydroxyphenyl)phosphonic acid vs. Phenylphosphonic Acid

The introduction of the hydroxyl group substantially decreases water solubility. (4-Hydroxyphenyl)phosphonic acid has a reported solubility of 12.2 g/L, whereas phenylphosphonic acid is highly soluble at 40.4 g/100 mL (404 g/L) at 25°C . This represents a greater than 33-fold reduction in solubility.

Polymer Additives Controlled Release Water Treatment

Increased Thermal Stability for High-Temperature Processing: (4-Hydroxyphenyl)phosphonic acid vs. Phenylphosphonic Acid

(4-Hydroxyphenyl)phosphonic acid exhibits a higher melting point range of 168-172°C compared to phenylphosphonic acid's melting point of 163-166°C . This approximately 5-6°C increase in melting point suggests stronger intermolecular hydrogen bonding due to the hydroxyl group, indicative of enhanced thermal stability for applications requiring processing at elevated temperatures.

Thermal Analysis Polymer Stabilization High-Temperature Materials

Dual-Functionality for Advanced Material Synthesis: (4-Hydroxyphenyl)phosphonic acid as a Reactive Building Block

Unlike simple phenylphosphonic acid which is primarily an acid and metal chelator, (4-Hydroxyphenyl)phosphonic acid possesses both a phosphonic acid group and a phenolic hydroxyl group . This dual functionality allows it to be used directly as a comonomer or crosslinking agent. For instance, it has been utilized as a precursor for the synthesis of phosphonated methacrylates for dental composites, enabling covalent incorporation of the phosphonic acid moiety into polymer networks .

Polymer Synthesis Phosphonated Monomers Dental Composites

High-Value Application Scenarios for (4-Hydroxyphenyl)phosphonic acid (CAS 33795-18-5) Based on Verified Differential Properties


Metal Surface Functionalization and Corrosion Inhibition

Its stronger acidity (pKa 1.57) and lower water solubility (12.2 g/L) make (4-Hydroxyphenyl)phosphonic acid ideal for forming stable, water-resistant self-assembled monolayers (SAMs) on metal oxide surfaces . The phosphonic acid group anchors strongly to surfaces like aluminum, titanium, or steel, while the para-hydroxyl group can be used for further functionalization or to enhance adhesion to polymeric topcoats. This provides improved corrosion protection and adhesion promotion compared to phenylphosphonic acid, which forms more water-soluble layers and lacks the reactive hydroxyl group.

Stabilizer in High-Temperature Polymer Processing

With a melting point of 168-172°C, (4-Hydroxyphenyl)phosphonic acid is more thermally robust than phenylphosphonic acid (mp 163-166°C) and is less prone to volatilization during melt processing . When incorporated as an additive or stabilizer in engineering thermoplastics (e.g., polyamides, polyesters), it can act as a metal deactivator and antioxidant, improving long-term thermal stability. The reduced solubility also mitigates additive migration and blooming.

Synthesis of Phosphonated Polymers and Dental Materials

As a dual-functional building block, (4-Hydroxyphenyl)phosphonic acid is a superior choice over phenylphosphonic acid for creating phosphonated polymers with enhanced adhesion to hydroxyapatite and metal surfaces . Its phenolic hydroxyl can be readily esterified with (meth)acrylates, yielding monomers that copolymerize to form durable, adhesive dental composites, bone cements, or protective coatings .

Heavy Metal Chelation in Analytical and Environmental Applications

The combination of a strong phosphonic acid chelator and a phenolic group makes (4-Hydroxyphenyl)phosphonic acid a potent ligand for selective metal ion binding . Its lower pKa compared to phenylphosphonic acid enhances its chelating efficiency at lower pH values, making it suitable for applications in metal ion extraction, purification, and sensing where stronger binding is required .

Quote Request

Request a Quote for (4-Hydroxyphenyl)phosphonic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.